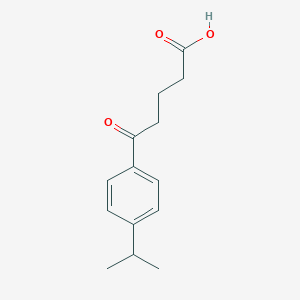

5-(4-iso-Propylphenyl)-5-oxovaleric acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

5-oxo-5-(4-propan-2-ylphenyl)pentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18O3/c1-10(2)11-6-8-12(9-7-11)13(15)4-3-5-14(16)17/h6-10H,3-5H2,1-2H3,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZDLSMQFJULLIEF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC=C(C=C1)C(=O)CCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20172197 | |

| Record name | Butyric acid, 4-(p-isopropylbenzoyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20172197 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18847-18-2 | |

| Record name | Butyric acid, 4-(p-isopropylbenzoyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018847182 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Butyric acid, 4-(p-isopropylbenzoyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20172197 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 5-(4-iso-Propylphenyl)-5-oxovaleric acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the primary synthesis pathway for 5-(4-iso-propylphenyl)-5-oxovaleric acid, a valuable ketoacid intermediate. The core of this synthesis is the Friedel-Crafts acylation of cumene (isopropylbenzene) with glutaric anhydride, facilitated by a Lewis acid catalyst. This document outlines the detailed reaction mechanism, a step-by-step experimental protocol, and key analytical data for the characterization of the final product. All quantitative data is summarized for clarity, and a visual representation of the synthesis pathway is provided.

Introduction

This compound is a significant organic compound, often utilized as a precursor in the synthesis of various more complex molecules, including active pharmaceutical ingredients. Its structure, featuring a substituted aromatic ring and a carboxylic acid moiety, makes it a versatile building block in medicinal chemistry and materials science. The most direct and industrially scalable method for its preparation is the Friedel-Crafts acylation, a classic and robust carbon-carbon bond-forming reaction.[1][2] This guide will focus on this principal synthetic route.

Synthesis Pathway: Friedel-Crafts Acylation

The synthesis of this compound is predominantly achieved through the electrophilic aromatic substitution reaction between cumene and glutaric anhydride.[1][2] The reaction is catalyzed by a strong Lewis acid, most commonly anhydrous aluminum chloride (AlCl₃).

The reaction proceeds via the following key steps:

-

Formation of the Acylium Ion: The Lewis acid catalyst (AlCl₃) activates the glutaric anhydride, leading to the formation of a highly electrophilic acylium ion.[1][2]

-

Electrophilic Aromatic Substitution: The electron-rich cumene ring acts as a nucleophile, attacking the acylium ion. Due to the directing effect of the isopropyl group, the acylation occurs predominantly at the para position.

-

Protonolysis: The resulting intermediate is then subjected to an aqueous workup, which quenches the catalyst and protonates the carboxylate to yield the final product, this compound.

Quantitative Data

The following table summarizes the key quantitative data for the reactants and the product.

| Compound | Molecular Formula | Molar Mass ( g/mol ) |

| Cumene (Isopropylbenzene) | C₉H₁₂ | 120.19 |

| Glutaric Anhydride | C₅H₆O₃ | 114.10 |

| Aluminum Chloride (Anhydrous) | AlCl₃ | 133.34 |

| This compound | C₁₄H₁₈O₃ | 234.29 |

Experimental Protocol

This protocol is a representative procedure based on established Friedel-Crafts acylation methodologies.

Materials:

-

Cumene (Isopropylbenzene)

-

Glutaric Anhydride

-

Anhydrous Aluminum Chloride (AlCl₃)

-

Dichloromethane (CH₂Cl₂) or another suitable inert solvent

-

Hydrochloric Acid (HCl), concentrated

-

Ice

-

Sodium Bicarbonate (NaHCO₃) solution, saturated

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Ethyl Acetate

-

Hexane

Equipment:

-

Round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a dropping funnel

-

Ice bath

-

Heating mantle

-

Separatory funnel

-

Büchner funnel and filter flask

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask, suspend anhydrous aluminum chloride (2.2 equivalents) in the chosen inert solvent (e.g., dichloromethane) under an inert atmosphere (e.g., nitrogen or argon). Cool the suspension in an ice bath with stirring.

-

Addition of Reactants: Dissolve glutaric anhydride (1.0 equivalent) in the same solvent and add it dropwise to the cooled AlCl₃ suspension. Subsequently, add cumene (1.0 to 1.2 equivalents) dropwise to the reaction mixture, maintaining the temperature below 10 °C.

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours (typically 2-4 hours) until the reaction is complete (monitoring by TLC is recommended).

-

Quenching: Carefully and slowly pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid. This will decompose the aluminum chloride complex.

-

Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer with additional portions of the organic solvent (e.g., dichloromethane or ethyl acetate).

-

Washing: Combine the organic extracts and wash them with a saturated sodium bicarbonate solution to remove any unreacted glutaric acid. The product, being a carboxylic acid, will also be extracted into the aqueous basic layer.

-

Acidification and Isolation: Separate the aqueous layer containing the sodium salt of the product. Cool this aqueous layer in an ice bath and acidify it with concentrated hydrochloric acid until the pH is acidic (pH ~2), which will precipitate the product.

-

Purification: Collect the precipitated solid by vacuum filtration and wash it with cold water. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane).

-

Drying: Dry the purified product under vacuum to obtain this compound as a solid.

Characterization Data

The following are the expected analytical data for the synthesized this compound.

| Analysis | Data |

| ¹H NMR | Predicted shifts (ppm, CDCl₃): ~11.0-12.0 (s, 1H, COOH), 7.9 (d, 2H, Ar-H), 7.3 (d, 2H, Ar-H), 3.0 (sept, 1H, CH(CH₃)₂), 2.9 (t, 2H, COCH₂), 2.5 (t, 2H, CH₂COOH), 2.0 (quint, 2H, CH₂CH₂CH₂), 1.25 (d, 6H, CH(CH₃)₂) |

| ¹³C NMR | Predicted shifts (ppm, CDCl₃): ~200.0 (C=O, ketone), 178.0 (C=O, acid), 155.0 (Ar-C), 135.0 (Ar-C), 128.0 (Ar-CH), 126.0 (Ar-CH), 38.0 (COCH₂), 34.0 (CH(CH₃)₂), 33.0 (CH₂COOH), 24.0 (CH(CH₃)₂), 20.0 (CH₂CH₂CH₂) |

| IR (KBr) | Characteristic peaks (cm⁻¹): ~3300-2500 (broad, O-H stretch of carboxylic acid), ~1710 (C=O stretch of carboxylic acid), ~1680 (C=O stretch of ketone), ~1605, 1570 (C=C aromatic ring stretches) |

Conclusion

The Friedel-Crafts acylation of cumene with glutaric anhydride provides an efficient and direct route to this compound. The procedure is scalable and utilizes readily available starting materials. Careful control of the reaction conditions, particularly temperature, and a thorough workup and purification are essential for obtaining a high-purity product. The analytical data provided serves as a benchmark for the successful synthesis and characterization of this important chemical intermediate.

References

An In-depth Technical Guide on the Chemical Properties of 5-(4-iso-Propylphenyl)-5-oxovaleric acid

For Researchers, Scientists, and Drug Development Professionals

December 28, 2025

This technical guide provides a comprehensive overview of the known chemical properties of 5-(4-iso-Propylphenyl)-5-oxovaleric acid. Due to the limited availability of direct experimental data for this specific compound, this guide also incorporates theoretical estimations and data from analogous compounds to provide a thorough understanding.

Chemical Identity and Physical Properties

This compound is a keto-carboxylic acid derivative. Its core structure consists of a valeric acid chain with a ketone group at the 5-position and a 4-isopropylphenyl substituent attached to the carbonyl carbon.

Table 1: Chemical Identifiers and Physical Properties

| Property | Value | Source/Method |

| IUPAC Name | 5-(4-isopropylphenyl)-5-oxopentanoic acid | - |

| Synonyms | Benzenepentanoic acid, 4-(1-methylethyl)-δ-oxo- | [1] |

| CAS Number | 18847-18-2 | [1] |

| Molecular Formula | C₁₄H₁₈O₃ | [1] |

| Molecular Weight | 234.29 g/mol | [1] |

| Melting Point | Data not available | - |

| Boiling Point | Data not available | - |

| Solubility | Expected to be soluble in organic solvents like DMSO, DMF, and alcohols. Limited solubility in water. | General chemical principles |

| pKa (estimated) | ~4.5 - 5.0 | Theoretical estimation based on the pKa of similar aliphatic carboxylic acids. |

Spectroscopic Properties

2.1. ¹H NMR Spectroscopy (Expected Chemical Shifts)

The proton NMR spectrum is expected to show distinct signals corresponding to the aromatic, aliphatic, and carboxylic acid protons.

Table 2: Predicted ¹H NMR Chemical Shifts

| Proton | Multiplicity | Approximate Chemical Shift (ppm) |

| Aromatic (ortho to C=O) | Doublet | 7.8 - 8.0 |

| Aromatic (meta to C=O) | Doublet | 7.2 - 7.4 |

| Isopropyl (CH) | Septet | 2.9 - 3.1 |

| Methylene (α to C=O) | Triplet | 2.9 - 3.1 |

| Methylene (β to C=O) | Quintet | 1.9 - 2.1 |

| Methylene (α to COOH) | Triplet | 2.3 - 2.5 |

| Isopropyl (CH₃) | Doublet | 1.2 - 1.3 |

| Carboxylic Acid (OH) | Singlet (broad) | 10.0 - 12.0 |

2.2. ¹³C NMR Spectroscopy (Expected Chemical Shifts)

The carbon NMR spectrum will provide information on the carbon framework of the molecule.

Table 3: Predicted ¹³C NMR Chemical Shifts

| Carbon | Approximate Chemical Shift (ppm) |

| Carbonyl (C=O, Ketone) | 198 - 202 |

| Carbonyl (C=O, Carboxylic Acid) | 175 - 180 |

| Aromatic (quaternary, attached to C=O) | 135 - 140 |

| Aromatic (quaternary, attached to isopropyl) | 150 - 155 |

| Aromatic (CH) | 125 - 130 |

| Isopropyl (CH) | 30 - 35 |

| Methylene (α to C=O) | 35 - 40 |

| Methylene (β to C=O) | 20 - 25 |

| Methylene (α to COOH) | 30 - 35 |

| Isopropyl (CH₃) | 20 - 25 |

2.3. Infrared (IR) Spectroscopy

The IR spectrum will be characterized by the stretching vibrations of the carbonyl groups and the hydroxyl group of the carboxylic acid.

Table 4: Expected IR Absorption Bands

| Functional Group | Vibration | Approximate Wavenumber (cm⁻¹) |

| Carboxylic Acid O-H | Stretch (broad) | 2500 - 3300 |

| Aromatic C-H | Stretch | 3000 - 3100 |

| Aliphatic C-H | Stretch | 2850 - 2960 |

| Ketone C=O | Stretch | 1680 - 1700 |

| Carboxylic Acid C=O | Stretch | 1700 - 1725 |

| Aromatic C=C | Stretch | 1450 - 1600 |

2.4. Mass Spectrometry

The mass spectrum is expected to show the molecular ion peak [M]⁺ and characteristic fragmentation patterns. Key fragmentation would likely involve cleavage adjacent to the carbonyl groups (α-cleavage) and McLafferty rearrangement if a gamma-hydrogen is available.

Synthesis and Purification

A specific, detailed experimental protocol for the synthesis of this compound is not documented in readily available literature. However, a plausible and common method for its synthesis is the Friedel-Crafts acylation of isopropylbenzene with glutaric anhydride.

3.1. Proposed Synthetic Pathway: Friedel-Crafts Acylation

The reaction involves the electrophilic substitution of the aromatic ring of isopropylbenzene with an acylium ion generated from glutaric anhydride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃).

Caption: Proposed synthesis workflow for this compound.

3.2. General Experimental Protocol for Friedel-Crafts Acylation

-

Reaction Setup: A solution of isopropylbenzene in a suitable inert solvent (e.g., dichloromethane or nitrobenzene) is prepared in a reaction vessel equipped with a stirrer and a dropping funnel, and cooled in an ice bath.

-

Catalyst Addition: Anhydrous aluminum chloride is added portion-wise to the cooled solution while stirring.

-

Acylating Agent Addition: A solution of glutaric anhydride in the same solvent is added dropwise to the reaction mixture.

-

Reaction Progression: The reaction is allowed to proceed at a controlled temperature (typically between 0°C and room temperature) for several hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Workup: The reaction mixture is quenched by pouring it onto a mixture of crushed ice and concentrated hydrochloric acid.

-

Extraction: The product is extracted into an organic solvent. The organic layer is washed with water and brine, then dried over an anhydrous drying agent (e.g., sodium sulfate).

-

Solvent Removal: The solvent is removed under reduced pressure to yield the crude product.

3.3. General Purification Protocol

Purification of the crude product can be achieved through recrystallization or column chromatography.

Caption: General recrystallization workflow for the purification of the product.

-

Recrystallization: The crude solid is dissolved in a minimum amount of a hot solvent in which the compound has high solubility at high temperatures and low solubility at low temperatures (e.g., ethanol/water mixture, toluene). The solution is then allowed to cool slowly to form crystals, which are collected by filtration, washed with a small amount of cold solvent, and dried.

-

Column Chromatography: If recrystallization is not effective, the crude product can be purified by silica gel column chromatography using a suitable solvent system (e.g., a gradient of ethyl acetate in hexane) to separate the desired product from impurities.

Biological Activity

Extensive literature searches did not yield any specific information on the biological activity or signaling pathway involvement of this compound. Research on structurally related aromatic keto acids suggests a wide range of potential biological activities, including anti-inflammatory and anticancer properties, but no direct evidence for this specific compound has been found. Therefore, a signaling pathway diagram as requested cannot be provided at this time due to the lack of available data. Further experimental investigation is required to elucidate any potential biological roles of this molecule.

Conclusion

This compound is a compound for which detailed experimental data is largely unavailable in the public domain. This guide has provided a summary of its known identifiers, predicted its key physicochemical and spectroscopic properties based on its structure, and outlined a plausible synthetic and purification strategy. The absence of any reported biological activity highlights a significant gap in the current knowledge of this compound and suggests an area for future research. The information presented herein serves as a foundational resource for researchers interested in the synthesis, characterization, and potential applications of this and related molecules.

References

An In-depth Technical Guide to 5-(4-iso-Propylphenyl)-5-oxovaleric acid (CAS: 18847-18-2)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 5-(4-iso-Propylphenyl)-5-oxovaleric acid, a keto acid of interest in chemical synthesis and potential pharmaceutical research. This document details its physicochemical properties, a plausible experimental protocol for its synthesis via Friedel-Crafts acylation, and its structural characterization.

Core Compound Data

| Property | Value | Reference |

| CAS Number | 18847-18-2 | N/A |

| Molecular Formula | C₁₄H₁₈O₃ | N/A |

| Molecular Weight | 234.29 g/mol | N/A |

| IUPAC Name | 5-(4-isopropylphenyl)-5-oxopentanoic acid | N/A |

| Synonyms | Benzenepentanoic acid, 4-(1-methylethyl)-δ-oxo- | N/A |

Physicochemical Properties

| Property | Predicted/Reported Value | Remarks |

| Melting Point | Not reported | Expected to be a solid at room temperature. |

| Boiling Point | Not reported | High boiling point expected due to molecular weight and functional groups. |

| Solubility | Not reported | Likely soluble in organic solvents like dichloromethane, chloroform, and ethyl acetate. Limited solubility in water is expected. |

| Appearance | White to off-white solid | Based on typical appearance of similar organic acids. |

Synthesis

The most logical and widely applicable synthetic route to this compound is the Friedel-Crafts acylation of cumene (isopropylbenzene) with glutaric anhydride. This electrophilic aromatic substitution reaction is a standard method for the preparation of aryl keto acids.

Experimental Protocol: Friedel-Crafts Acylation

Materials:

-

Cumene (Isopropylbenzene)

-

Glutaric Anhydride

-

Anhydrous Aluminum Chloride (AlCl₃)

-

Dichloromethane (DCM), anhydrous

-

Hydrochloric Acid (HCl), concentrated

-

Ice

-

Sodium Sulfate (Na₂SO₄), anhydrous

-

Ethyl Acetate

-

Hexane

Procedure:

-

Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser with a calcium chloride drying tube, suspend anhydrous aluminum chloride (1.2 equivalents) in anhydrous dichloromethane under an inert atmosphere (e.g., nitrogen or argon).

-

Addition of Reactants: Cool the suspension to 0°C in an ice bath. Dissolve glutaric anhydride (1.0 equivalent) in anhydrous dichloromethane and add it dropwise to the stirred suspension. After the addition is complete, add cumene (1.1 equivalents) dropwise to the reaction mixture, maintaining the temperature at 0-5°C.

-

Reaction: After the addition of cumene, allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, carefully pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.

-

Extraction: Transfer the mixture to a separatory funnel and separate the organic layer. Extract the aqueous layer twice with dichloromethane. Combine all organic layers.

-

Washing and Drying: Wash the combined organic layers with brine, then dry over anhydrous sodium sulfate.

-

Solvent Removal: Filter off the drying agent and remove the solvent from the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

-

Purification: The crude solid can be purified by recrystallization from a suitable solvent system, such as ethyl acetate/hexane, to yield pure this compound.

Synthetic Workflow Diagram

Caption: Synthetic workflow for this compound.

Structural Characterization

The structure of the synthesized this compound would be confirmed using standard spectroscopic techniques. The expected spectral data are outlined below.

| Technique | Expected Peaks/Signals |

| ¹H NMR | Signals corresponding to the isopropyl protons (a doublet and a septet), aromatic protons (two doublets), and the aliphatic chain protons (multiplets for the three methylene groups). A broad singlet for the carboxylic acid proton. |

| ¹³C NMR | Resonances for the carbonyl carbon, carboxylic acid carbon, aromatic carbons (including the ipso-carbon attached to the isopropyl group), the methine and methyl carbons of the isopropyl group, and the three methylene carbons of the valeric acid chain. |

| IR Spectroscopy | Characteristic absorption bands for the carboxylic acid O-H stretch (broad), C=O stretch of the ketone, C=O stretch of the carboxylic acid, and C-H stretches of the aromatic and aliphatic portions. |

| Mass Spectrometry | A molecular ion peak (M+) corresponding to the molecular weight of 234.29, along with characteristic fragmentation patterns. |

Potential Biological Significance and Applications

While no specific biological activities or signaling pathways have been definitively reported for this compound in the public domain, its structural motifs suggest potential areas for investigation. Aryl keto acids are a class of compounds with diverse biological activities. The presence of the 4-isopropylphenyl group, a common feature in some non-steroidal anti-inflammatory drugs (NSAIDs), suggests that this compound could be explored for anti-inflammatory properties.

Further research could involve screening this compound in various biological assays to elucidate its potential therapeutic applications. A logical starting point would be to investigate its effects on inflammatory pathways.

Logical Relationship for Preliminary Biological Investigation

Caption: Logical workflow for investigating the potential biological activity.

Conclusion

This compound is a readily synthesizable compound via the well-established Friedel-Crafts acylation. While detailed experimental and biological data are currently limited in publicly accessible literature, this guide provides a solid foundation for its synthesis, characterization, and potential avenues for future research. The structural similarity to known bioactive molecules suggests that this compound may hold promise as a lead for the development of new therapeutic agents, particularly in the area of inflammation. Further investigation is warranted to fully elucidate its chemical and biological profile.

Unveiling the Molecular Architecture: A Technical Guide to the Structure Elucidation of 5-(4-iso-Propylphenyl)-5-oxovaleric acid

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the structure elucidation of 5-(4-iso-propylphenyl)-5-oxovaleric acid. While specific experimental data for this compound is not publicly available, this document outlines the expected spectroscopic characteristics and detailed experimental protocols necessary for its analysis. The information presented is foundational for researchers in organic synthesis, analytical chemistry, and drug development who may be working with this or structurally related molecules.

Predicted Spectroscopic Data

The structural confirmation of this compound would rely on a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). Based on the known chemical structure, the following data is predicted.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of an organic molecule.

Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~12.0 | Singlet (broad) | 1H | -COOH |

| 7.90 | Doublet | 2H | Aromatic (ortho to C=O) |

| 7.30 | Doublet | 2H | Aromatic (meta to C=O) |

| 3.05 | Triplet | 2H | -CH₂-C=O |

| 2.95 | Septet | 1H | -CH(CH₃)₂ |

| 2.50 | Triplet | 2H | -CH₂-COOH |

| 2.10 | Quintet | 2H | -CH₂-CH₂-CH₂- |

| 1.25 | Doublet | 6H | -CH(CH₃)₂ |

Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Carbon Type | Assignment |

| ~200.0 | C=O | Ketone |

| ~178.0 | C=O | Carboxylic Acid |

| ~155.0 | C | Aromatic (ipso to isopropyl) |

| ~135.0 | C | Aromatic (ipso to C=O) |

| ~128.0 | CH | Aromatic |

| ~126.5 | CH | Aromatic |

| ~35.0 | CH | -CH(CH₃)₂ |

| ~34.0 | CH₂ | -CH₂-C=O |

| ~33.5 | CH₂ | -CH₂-COOH |

| ~24.0 | CH₃ | -CH(CH₃)₂ |

| ~20.0 | CH₂ | -CH₂-CH₂-CH₂- |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Table 3: Predicted IR Absorption Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3300-2500 | Broad, Strong | O-H stretch (Carboxylic Acid) |

| 3080-3010 | Medium | C-H stretch (Aromatic) |

| 2960-2850 | Medium-Strong | C-H stretch (Aliphatic) |

| 1710 | Strong | C=O stretch (Carboxylic Acid) |

| 1685 | Strong | C=O stretch (Aromatic Ketone) |

| 1605, 1570 | Medium | C=C stretch (Aromatic) |

| 1410-1395 | Medium | O-H bend (Carboxylic Acid) |

| 1320-1210 | Strong | C-O stretch (Carboxylic Acid) |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

Table 4: Predicted Mass Spectrometry Data (Electron Ionization - EI)

| m/z | Proposed Fragment |

| 234 | [M]⁺ (Molecular Ion) |

| 219 | [M - CH₃]⁺ |

| 191 | [M - C₃H₇]⁺ |

| 147 | [C₆H₄(C₃H₇)CO]⁺ |

| 119 | [C₆H₄(C₃H₇)]⁺ |

| 91 | [C₇H₇]⁺ (Tropylium ion) |

Experimental Protocols

The following are generalized protocols for the spectroscopic analysis of this compound. Instrument-specific parameters may require optimization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

-

Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃).

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), if required.

-

Transfer the solution to a 5 mm NMR tube.

¹H NMR Spectroscopy:

-

Instrument: 500 MHz NMR Spectrometer

-

Pulse Program: Standard single-pulse sequence (zg30)

-

Number of Scans: 16

-

Relaxation Delay: 2.0 s

-

Spectral Width: 20 ppm

-

Temperature: 298 K

¹³C NMR Spectroscopy:

-

Instrument: 125 MHz NMR Spectrometer

-

Pulse Program: Proton-decoupled pulse sequence (zgpg30)

-

Number of Scans: 1024

-

Relaxation Delay: 2.0 s

-

Spectral Width: 240 ppm

-

Temperature: 298 K

Infrared (IR) Spectroscopy

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

-

Place a small amount of the solid sample directly onto the ATR crystal.

-

Apply pressure using the instrument's anvil to ensure good contact between the sample and the crystal.

Data Acquisition:

-

Instrument: FT-IR Spectrometer with a diamond ATR accessory

-

Spectral Range: 4000-400 cm⁻¹

-

Resolution: 4 cm⁻¹

-

Number of Scans: 32

-

Background: A background spectrum of the empty ATR crystal should be collected prior to sample analysis.

Gas Chromatography-Mass Spectrometry (GC-MS)

Sample Preparation:

-

Dissolve a small amount of the sample (approx. 1 mg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.

-

If the compound's volatility is low, derivatization (e.g., silylation of the carboxylic acid) may be necessary.

Instrumentation and Conditions:

-

Gas Chromatograph:

-

Column: HP-5MS (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.

-

Injector Temperature: 280 °C

-

Injection Volume: 1 µL (splitless mode)

-

Carrier Gas: Helium at a constant flow of 1.0 mL/min.

-

Oven Program: Initial temperature 100 °C, hold for 1 min, ramp to 280 °C at 15 °C/min, hold for 10 min.

-

-

Mass Spectrometer:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Source Temperature: 230 °C

-

Quadrupole Temperature: 150 °C

-

Mass Range: m/z 40-500

-

Visualizations

Molecular Structure and Logic

Caption: Workflow for the structure elucidation of the target molecule.

Predicted ¹H NMR Spectrum Assignment

Caption: Predicted ¹H NMR assignments for the molecule's protons.

This guide serves as a foundational resource for the analytical characterization of this compound. The predicted data and detailed protocols provide a robust framework for researchers to confirm its structure and purity, which are critical aspects in the fields of chemical synthesis and pharmaceutical development.

An In-depth Technical Guide to 5-(4-isopropylphenyl)-5-oxopentanoic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction and Chemical Identity

5-(4-isopropylphenyl)-5-oxopentanoic acid, a derivative of valeric acid, presents a chemical scaffold of interest in medicinal chemistry and drug discovery. Its structure, featuring a substituted aromatic ring and a keto-acid moiety, suggests potential for various biological activities. This document provides a comprehensive overview of its chemical properties, a plausible synthetic route, and an exploration of its potential biological significance based on related compounds, offering a valuable resource for researchers investigating this and similar molecules.

The correct IUPAC name for the compound is 5-(4-isopropylphenyl)-5-oxopentanoic acid . It is also known by other names such as 4-(isopropylbenzoyl)butyric acid.

Table 1: Chemical and Physical Properties

| Property | Value |

| IUPAC Name | 5-(4-isopropylphenyl)-5-oxopentanoic acid |

| CAS Number | 18847-18-2 |

| Molecular Formula | C₁₄H₁₈O₃ |

| Molecular Weight | 234.29 g/mol |

| Canonical SMILES | CC(C)C1=CC=C(C=C1)C(=O)CCCC(=O)O |

| Physical State | Solid (predicted) |

Proposed Synthesis Protocol

A common and effective method for the synthesis of 5-aryl-5-oxopentanoic acids is through the Friedel-Crafts acylation of an aromatic compound with glutaric anhydride. The following is a proposed experimental protocol for the synthesis of 5-(4-isopropylphenyl)-5-oxopentanoic acid.

Experimental Protocol: Friedel-Crafts Acylation

-

Materials: Cumene (isopropylbenzene), glutaric anhydride, aluminum chloride (AlCl₃), dichloromethane (CH₂Cl₂), hydrochloric acid (HCl), ethyl acetate, brine, anhydrous sodium sulfate (Na₂SO₄).

-

Procedure:

-

To a stirred suspension of anhydrous aluminum chloride (1.2 equivalents) in dry dichloromethane at 0 °C under a nitrogen atmosphere, add glutaric anhydride (1.0 equivalent) portion-wise.

-

After stirring for 15 minutes, add cumene (1.1 equivalents) dropwise, maintaining the temperature at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 12-18 hours.

-

The reaction is then quenched by carefully pouring it onto a mixture of crushed ice and concentrated hydrochloric acid.

-

The aqueous layer is extracted with ethyl acetate (3 x 50 mL).

-

The combined organic layers are washed with water and brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.

-

The crude product is purified by recrystallization or column chromatography to yield 5-(4-isopropylphenyl)-5-oxopentanoic acid.

-

Caption: Proposed synthesis workflow for 5-(4-isopropylphenyl)-5-oxopentanoic acid.

Potential Biological Activities

Table 2: Antibacterial Activity of Structurally Related Pentanoic Acid Derivatives

| Compound | Target Bacteria | MIC (µg/mL) | Reference |

| (S,Z)-4-methyl-2-(4-oxo-5-((5-(4-chlorophenyl)furan-2-yl)methylene)-2-thioxothiazolidin-3-yl)pentanoic acid | S. aureus (MRSA) | 2 | [1] |

| (S,Z)-4-methyl-2-(5-((5-(4-bromophenyl)furan-2-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)pentanoic acid | S. aureus (MRSA) | 2 | [1] |

| (S,Z)-2-(5-((5-(4-fluorophenyl)furan-2-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)-4-methylpentanoic acid | S. aureus (MRSA) | 2 | [1] |

MIC: Minimum Inhibitory Concentration. The data presented is for structurally related compounds to infer potential areas of biological activity for 5-(4-isopropylphenyl)-5-oxopentanoic acid.

Potential Role in Cellular Signaling

Keto acids are known to play significant roles in cellular metabolism and signaling. For example, branched-chain keto acids can modulate key metabolic signaling pathways, including insulin signaling and the mTORC1 pathway.[2] They are intermediates in the catabolism of branched-chain amino acids and their dysregulation has been implicated in metabolic diseases.[2]

Given that 5-(4-isopropylphenyl)-5-oxopentanoic acid is a keto acid, it is plausible that it could interact with metabolic pathways. Further research would be needed to determine if it acts as a substrate for enzymes in pathways such as the Krebs cycle or if it modulates signaling cascades.

Caption: Potential modulation of metabolic signaling pathways by keto acids.

Conclusion and Future Directions

5-(4-isopropylphenyl)-5-oxopentanoic acid is a compound with potential for biological activity based on its chemical structure. While there is a lack of specific data in the current literature, this guide provides a foundation for future research. The proposed synthesis protocol offers a clear path to obtaining the compound for further studies. Investigating its potential antibacterial, anticancer, and metabolic modulatory effects would be valuable next steps. Researchers are encouraged to use the information presented here as a starting point for their investigations into this and related molecules.

References

Technical Guidance: Physicochemical Properties of 5-(4-iso-Propylphenyl)-5-oxovaleric acid

For Immediate Release

This document provides a detailed overview of the molecular weight determination for the compound 5-(4-iso-Propylphenyl)-5-oxovaleric acid, a molecule of interest in various research and development applications. The information herein is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Compound Identification

-

Chemical Name: this compound

-

Synonyms: Benzenepentanoic acid, 4-(1-methylethyl)-delta-oxo-[1], 5-(4-isopropylphenyl)-5-oxopentanoic acid[2]

Molecular Weight and Formula

The molecular weight of a compound is a fundamental physical property, critical for stoichiometric calculations in chemical reactions, preparation of solutions of known concentration, and analytical characterization.

The molecular formula for this compound is C14H18O3.[1][3][4][5] The molecular weight is calculated by summing the atomic weights of its constituent atoms.

| Element | Symbol | Count | Atomic Weight ( g/mol ) | Total Weight ( g/mol ) |

| Carbon | C | 14 | 12.011 | 168.154 |

| Hydrogen | H | 18 | 1.008 | 18.144 |

| Oxygen | O | 3 | 15.999 | 47.997 |

| Total | 234.295 |

Based on these calculations, the theoretical molecular weight is 234.29 g/mol .[1][2][3][4]

Experimental Determination of Molecular Weight

While theoretical calculation provides a precise value, experimental verification is a cornerstone of chemical characterization. Mass spectrometry is the most common and accurate method for determining the molecular weight of a compound.

-

Sample Preparation: A dilute solution of this compound is prepared in a suitable volatile solvent (e.g., methanol or acetonitrile) with a small amount of formic acid or ammonium acetate to facilitate ionization.

-

Infusion: The sample solution is infused into the ESI source of the mass spectrometer at a constant flow rate.

-

Ionization: A high voltage is applied to the capillary tip, causing the sample solution to nebulize into a fine spray of charged droplets.

-

Desolvation: The charged droplets evaporate, leading to an increase in charge density and ultimately the formation of gas-phase molecular ions. For this compound, the protonated molecule [M+H]+ or the deprotonated molecule [M-H]- would be expected.

-

Mass Analysis: The generated ions are guided into the mass analyzer (e.g., Quadrupole, Time-of-Flight), which separates them based on their mass-to-charge ratio (m/z).

-

Detection: The detector records the abundance of ions at each m/z value, generating a mass spectrum. The peak corresponding to the molecular ion allows for the direct determination of the molecular weight.

Visualization of Workflow

The logical workflow for the determination of the molecular weight of this compound is depicted below. This process integrates both theoretical and experimental approaches for comprehensive characterization.

References

Spectroscopic and Structural Elucidation of 5-(4-iso-Propylphenyl)-5-oxovaleric acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the compound 5-(4-iso-Propylphenyl)-5-oxovaleric acid. Due to the limited availability of direct experimental spectra in public databases, this document presents predicted spectroscopic data based on the analysis of structurally similar compounds. This guide also outlines detailed experimental protocols for acquiring Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, essential for the structural verification and characterization of this and related molecules in a research and drug development context.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are derived from established principles of spectroscopy and data from analogous structures.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR) Data

Predicted chemical shifts (δ) are referenced to tetramethylsilane (TMS) in a deuterated solvent such as CDCl₃.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~12.0 | Singlet (broad) | 1H | -COOH |

| ~7.90 | Doublet | 2H | Aromatic H (ortho to C=O) |

| ~7.30 | Doublet | 2H | Aromatic H (meta to C=O) |

| ~3.05 | Triplet | 2H | -CH₂-C=O |

| ~2.95 | Septet | 1H | -CH(CH₃)₂ |

| ~2.50 | Triplet | 2H | -CH₂-COOH |

| ~2.05 | Quintet | 2H | -CH₂-CH₂-CH₂- |

| ~1.25 | Doublet | 6H | -CH(CH₃)₂ |

¹³C NMR (Carbon NMR) Data

Predicted chemical shifts (δ) are referenced to the solvent peak (e.g., CDCl₃ at 77.16 ppm).

| Chemical Shift (δ, ppm) | Carbon Type | Assignment |

| ~200.0 | C=O | Aromatic Ketone |

| ~178.0 | C=O | Carboxylic Acid |

| ~155.0 | C | Aromatic C-iPr |

| ~135.0 | C | Aromatic C-C=O |

| ~128.0 | CH | Aromatic CH |

| ~126.0 | CH | Aromatic CH |

| ~35.0 | CH₂ | -CH₂-C=O |

| ~34.0 | CH | -CH(CH₃)₂ |

| ~33.0 | CH₂ | -CH₂-COOH |

| ~24.0 | CH₃ | -CH(CH₃)₂ |

| ~20.0 | CH₂ | -CH₂-CH₂-CH₂- |

Infrared (IR) Spectroscopy

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3300-2500 | Broad | O-H stretch (Carboxylic Acid) |

| 3050-3000 | Medium | C-H stretch (Aromatic) |

| 2960-2850 | Medium-Strong | C-H stretch (Aliphatic) |

| ~1710 | Strong | C=O stretch (Carboxylic Acid Dimer) |

| ~1680 | Strong | C=O stretch (Aromatic Ketone) |

| ~1600, ~1460 | Medium | C=C stretch (Aromatic Ring) |

| ~1410 | Medium | O-H bend (Carboxylic Acid) |

| ~1290 | Medium | C-O stretch (Carboxylic Acid) |

| ~830 | Strong | C-H bend (p-disubstituted benzene) |

Mass Spectrometry (MS)

Predicted for Electron Ionization (EI) Mass Spectrometry.

| m/z (mass-to-charge ratio) | Relative Intensity | Proposed Fragment |

| 234 | Moderate | [M]⁺ (Molecular Ion) |

| 219 | Low | [M - CH₃]⁺ |

| 147 | High | [CH₃CH(C₆H₄)CO]⁺ (4-iso-Propylbenzoyl cation) |

| 119 | Moderate | [CH₃CH(C₆H₄)]⁺ |

| 115 | Moderate | [C₉H₇]⁺ |

| 101 | Moderate | [O=C-(CH₂)₃-COOH]⁺ |

| 77 | Low | [C₆H₅]⁺ |

| 43 | High | [CH(CH₃)₂]⁺ |

Experimental Protocols

The following are generalized protocols for the acquisition of spectroscopic data for this compound. Instrument parameters may need to be optimized for specific equipment and sample concentrations.

NMR Spectroscopy

Sample Preparation:

-

Weigh approximately 5-10 mg of the solid sample.

-

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), if not already present in the solvent.

-

Cap the NMR tube and gently invert to ensure complete dissolution and a homogenous solution.

¹H NMR Acquisition:

-

Spectrometer: 400 MHz or higher field NMR spectrometer.

-

Pulse Program: Standard single-pulse sequence (e.g., 'zg30').

-

Acquisition Parameters:

-

Spectral Width: -2 to 14 ppm.

-

Number of Scans: 16-64 (depending on sample concentration).

-

Relaxation Delay (d1): 1-5 seconds.

-

Acquisition Time: 2-4 seconds.

-

-

Processing: Apply a Fourier transform with an exponential window function (line broadening of 0.3 Hz). Phase and baseline correct the spectrum. Calibrate the chemical shift scale to the TMS signal at 0.00 ppm.

¹³C NMR Acquisition:

-

Spectrometer: 100 MHz or higher (corresponding to a 400 MHz ¹H frequency).

-

Pulse Program: Proton-decoupled pulse sequence (e.g., 'zgpg30').

-

Acquisition Parameters:

-

Spectral Width: 0 to 220 ppm.

-

Number of Scans: 1024 or more (due to the low natural abundance of ¹³C).

-

Relaxation Delay (d1): 2 seconds.

-

-

Processing: Apply a Fourier transform with an exponential window function (line broadening of 1-2 Hz). Phase and baseline correct the spectrum. Calibrate the chemical shift scale to the solvent peak (e.g., CDCl₃ at 77.16 ppm).

IR Spectroscopy

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

-

Place a small amount of the solid sample directly onto the ATR crystal.

-

Apply pressure using the instrument's pressure arm to ensure good contact between the sample and the crystal.

Data Acquisition (FT-IR):

-

Spectrometer: Fourier Transform Infrared (FT-IR) spectrometer.

-

Mode: Attenuated Total Reflectance (ATR).

-

Acquisition Parameters:

-

Spectral Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32.

-

-

Processing: A background spectrum of the empty, clean ATR crystal should be collected prior to the sample spectrum. The final spectrum is presented in terms of transmittance or absorbance.

Mass Spectrometry

Sample Preparation (for GC-MS or direct infusion):

-

Dissolve a small amount of the sample (approximately 1 mg/mL) in a volatile organic solvent (e.g., methanol, dichloromethane).

-

For GC-MS, the sample may need to be derivatized (e.g., silylation of the carboxylic acid) to improve volatility.

Data Acquisition (Electron Ionization - EI):

-

Mass Spectrometer: A mass spectrometer coupled with a Gas Chromatograph (GC-MS) or a direct insertion probe.

-

Ionization Mode: Electron Ionization (EI).

-

Ionization Energy: 70 eV.

-

Mass Range: m/z 40-500.

-

Inlet System: If using GC-MS, a suitable capillary column (e.g., DB-5) and temperature program should be used to separate the analyte from the solvent and any impurities.

Visualizations

The following diagrams illustrate the logical workflow for spectroscopic analysis and a proposed fragmentation pathway in mass spectrometry.

An In-depth Technical Guide to the Solubility Characteristics of 5-(4-iso-Propylphenyl)-5-oxovaleric acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the anticipated solubility characteristics of 5-(4-iso-Propylphenyl)-5-oxovaleric acid. Due to a lack of publicly available, specific experimental data for this compound, this document presents an illustrative solubility profile based on its chemical structure and general principles of organic chemistry. It also furnishes detailed experimental protocols for determining its solubility in various solvents, which are critical for applications in research, drug development, and formulation.

Core Concepts in Solubility

The solubility of a compound is a fundamental physicochemical property that dictates its behavior in various chemical and biological systems. For a pharmaceutical compound, solubility significantly influences its absorption, distribution, metabolism, and excretion (ADME) profile, thereby affecting its bioavailability and therapeutic efficacy. This compound possesses both a nonpolar aromatic ring with an isopropyl group and a polar carboxylic acid functional group, suggesting a nuanced solubility profile that will be highly dependent on the solvent's polarity and pH.

Illustrative Solubility Data

The following table summarizes the expected qualitative and semi-quantitative solubility of this compound in a range of common laboratory solvents. This data is illustrative and should be confirmed by experimental analysis.

| Solvent | Type | Expected Solubility | Rationale |

| Water | Polar Protic | Sparingly Soluble | The presence of a polar carboxylic acid group allows for some interaction with water, but the large nonpolar phenyl and isopropyl groups limit aqueous solubility. |

| 5% Sodium Hydroxide (aq) | Basic | Soluble | The carboxylic acid group will be deprotonated to form a soluble sodium salt. |

| 5% Sodium Bicarbonate (aq) | Weakly Basic | Soluble | As a carboxylic acid, it is expected to be acidic enough to react with sodium bicarbonate, forming a soluble salt. |

| 5% Hydrochloric Acid (aq) | Acidic | Insoluble | The acidic conditions will keep the carboxylic acid protonated, and the compound is expected to be insoluble in aqueous acid due to its nonpolar character. |

| Ethanol | Polar Protic | Soluble | The alkyl chain of ethanol can interact with the nonpolar parts of the molecule, while the hydroxyl group can hydrogen bond with the carboxylic acid. |

| Methanol | Polar Protic | Soluble | Similar to ethanol, methanol is a polar protic solvent that can effectively solvate both the polar and nonpolar regions of the molecule. |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Soluble | DMSO is a strong polar aprotic solvent capable of dissolving a wide range of compounds, including those with both polar and nonpolar functionalities. |

| Dichloromethane (DCM) | Nonpolar | Soluble | The nonpolar nature of DCM will effectively solvate the aromatic and alkyl portions of the molecule. |

| Hexane | Nonpolar | Sparingly Soluble to Insoluble | The high nonpolarity of hexane will not favorably interact with the polar carboxylic acid group, leading to poor solubility. |

| Diethyl Ether | Slightly Polar | Moderately Soluble | Diethyl ether has both nonpolar (ethyl groups) and a slightly polar (ether linkage) character, allowing for some level of solvation. |

Experimental Protocols for Solubility Determination

The following protocols provide a framework for the experimental determination of the solubility of this compound.

Qualitative Solubility Testing

This set of experiments aims to quickly classify the compound's solubility in different types of solvents.[1][2][3]

Materials:

-

This compound

-

Test tubes

-

Vortex mixer

-

Spatula

-

Solvents: Deionized water, 5% NaOH (aq), 5% NaHCO3 (aq), 5% HCl (aq), Ethanol, Hexane.

Procedure:

-

Weigh approximately 10 mg of this compound and place it into a clean, dry test tube.

-

Add 1 mL of the selected solvent to the test tube.

-

Vigorously agitate the mixture using a vortex mixer for 30-60 seconds.[2]

-

Visually inspect the solution for the presence of undissolved solid.

-

If the solid has completely dissolved, the compound is considered "soluble" in that solvent.

-

If a significant portion of the solid remains, the compound is "insoluble".

-

If some solid has dissolved but a noticeable amount remains, it is "partially soluble".[2]

-

Record the observations for each solvent.

Semi-Quantitative Solubility Determination (Shake-Flask Method)

This method provides a more quantitative measure of solubility.

Materials:

-

This compound

-

Scintillation vials or screw-cap tubes

-

Orbital shaker or rotator in a temperature-controlled environment

-

Analytical balance

-

Centrifuge

-

HPLC or UV-Vis spectrophotometer

-

Volumetric flasks and pipettes

-

Selected solvents

Procedure:

-

Prepare a stock solution of this compound of a known concentration in a solvent in which it is freely soluble (e.g., DMSO or ethanol).

-

Create a calibration curve by preparing a series of dilutions from the stock solution and measuring their absorbance (UV-Vis) or peak area (HPLC).

-

Add an excess amount of this compound to a vial containing a known volume of the test solvent (e.g., 5 mL). The amount should be more than what is expected to dissolve.

-

Seal the vials and place them on an orbital shaker in a constant temperature bath (e.g., 25 °C) to equilibrate for a set period (e.g., 24-48 hours). This allows the solution to reach saturation.

-

After equilibration, allow the vials to stand undisturbed for the solid to settle.

-

Centrifuge the vials to ensure complete sedimentation of the undissolved solid.

-

Carefully withdraw a known volume of the supernatant, ensuring no solid particles are transferred.

-

Dilute the supernatant with a suitable solvent to a concentration that falls within the range of the calibration curve.

-

Analyze the diluted sample using HPLC or UV-Vis spectrophotometry to determine the concentration of the dissolved compound.

-

Calculate the solubility of this compound in the test solvent (e.g., in mg/mL or mol/L).

Experimental Workflow Diagram

The following diagram illustrates the logical flow of the solubility determination process.

Caption: Experimental workflow for solubility determination.

Signaling Pathways

Currently, there is no specific information available in the public domain regarding the interaction of this compound with known signaling pathways. Further research would be required to elucidate any potential biological activity.

Conclusion

This technical guide provides a foundational understanding of the expected solubility of this compound and detailed protocols for its experimental determination. The dual hydrophobic and hydrophilic nature of the molecule suggests that its solubility will be highly dependent on the solvent system. The provided experimental workflows offer a robust approach for researchers and drug development professionals to accurately characterize this compound for their specific applications. It is imperative to conduct these experiments to obtain precise quantitative data to support any further research or development activities.

References

An In-depth Technical Guide to 5-(4-iso-Propylphenyl)-5-oxovaleric acid: Synthesis, Properties, and Potential Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

The structural motif of a substituted phenyl ring linked to a carboxylic acid is a common feature in many non-steroidal anti-inflammatory drugs (NSAIDs). The title compound, 5-(4-iso-Propylphenyl)-5-oxovaleric acid, possesses such a scaffold, suggesting its potential for biological activity. This guide aims to provide researchers with a foundational understanding of this compound, from its synthesis to potential screening paradigms.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in Table 1. These properties are essential for its handling, characterization, and formulation in experimental settings.

Table 1: Chemical and Physical Properties of this compound

| Property | Value |

| IUPAC Name | 5-(4-isopropylphenyl)-5-oxopentanoic acid[1] |

| CAS Number | 18847-18-2 |

| Molecular Formula | C₁₄H₁₈O₃ |

| Molecular Weight | 234.29 g/mol |

| Appearance | Cream colored solid[1] |

| Purity | Typically ≥97% (commercial sources)[1] |

| InChI Key | ZDLSMQFJULLIEF-UHFFFAOYSA-N[1] |

Synthesis

The most plausible and widely applicable method for the synthesis of this compound is the Friedel-Crafts acylation of cumene (isopropylbenzene) with glutaric anhydride. This electrophilic aromatic substitution reaction is a cornerstone of organic synthesis for the preparation of aryl ketones.

Proposed Synthetic Pathway

Caption: Proposed synthetic pathway for this compound.

Detailed Experimental Protocol

The following protocol is adapted from established procedures for Friedel-Crafts acylation with anhydrides.

Materials:

-

Cumene (Isopropylbenzene)

-

Glutaric Anhydride

-

Anhydrous Aluminum Chloride (AlCl₃)

-

Dichloromethane (DCM), anhydrous

-

Hydrochloric acid (HCl), concentrated

-

Sodium sulfate (Na₂SO₄), anhydrous

-

Ethyl acetate

-

Hexane

-

Ice bath

-

Standard glassware for organic synthesis

Procedure:

-

Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, suspend anhydrous aluminum chloride (1.2 equivalents) in anhydrous dichloromethane. Cool the suspension to 0°C using an ice bath.

-

Addition of Reactants: Dissolve glutaric anhydride (1.0 equivalent) in anhydrous dichloromethane and add it dropwise to the stirred suspension of aluminum chloride. Following this, add cumene (1.1 equivalents) dropwise via the dropping funnel, maintaining the temperature between 0-5°C.

-

Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Workup: Carefully quench the reaction by pouring the mixture into a beaker containing crushed ice and concentrated hydrochloric acid. This will decompose the aluminum chloride complex.

-

Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice with dichloromethane. Combine the organic layers.

-

Washing and Drying: Wash the combined organic layers with brine, then dry over anhydrous sodium sulfate.

-

Purification: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator. The crude product can be purified by recrystallization from a suitable solvent system, such as ethyl acetate/hexane, to yield this compound as a solid.

Table 2: Hypothetical Reaction Parameters and Yields

| Parameter | Value |

| Reactant Ratio (Cumene:Anhydride:AlCl₃) | 1.1 : 1.0 : 1.2 |

| Reaction Temperature | 0°C to Room Temperature |

| Reaction Time | 12 - 24 hours |

| Typical Yield | 60 - 80% (estimated) |

Proposed Biological Evaluation

Given the structural similarities to known anti-inflammatory and anti-cancer agents, a tiered screening approach is proposed to evaluate the biological activity of this compound.

In Vitro Cytotoxicity Assay

A primary assessment of the compound's potential as an anti-cancer agent can be performed using a standard in vitro cytotoxicity assay, such as the MTT assay, against a panel of human cancer cell lines.

Caption: Experimental workflow for an in vitro cytotoxicity (MTT) assay.

Table 3: Hypothetical IC₅₀ Values from Cytotoxicity Screening

| Cell Line | Cancer Type | Hypothetical IC₅₀ (µM) |

| A549 | Lung Carcinoma | > 100 |

| HeLa | Cervical Cancer | 75.2 |

| MCF-7 | Breast Cancer | 55.8 |

Note: The IC₅₀ values presented are for illustrative purposes and are not based on experimental data for this compound.

Anti-inflammatory Activity Screening

The potential anti-inflammatory properties can be investigated by measuring the inhibition of pro-inflammatory enzymes like cyclooxygenase (COX-1 and COX-2) or by quantifying the reduction of inflammatory cytokine production in stimulated immune cells.

Conclusion

This compound represents a molecule with potential for further investigation in drug discovery. This guide provides a solid foundation for its synthesis and initial biological screening. Further research is warranted to fully elucidate its historical context, optimize its synthesis, and explore its pharmacological profile in greater detail. The experimental protocols and data presented herein, while based on sound chemical principles and analogies to related compounds, should be considered as a starting point for more in-depth, empirical studies.

References

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core properties, biological significance, and experimental analysis of key aromatic keto acids. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development, offering detailed data, experimental methodologies, and visual representations of associated signaling pathways.

Physicochemical Properties of Aromatic Keto Acids

The following tables summarize the key physicochemical properties of several prominent aromatic keto acids, facilitating a clear comparison of their quantitative data.

Table 1: Physicochemical Properties of Phenylpyruvic Acid

| Property | Value | Reference(s) |

| IUPAC Name | 2-Oxo-3-phenylpropanoic acid | [1] |

| CAS Number | 156-06-9 | [1] |

| Molecular Formula | C₉H₈O₃ | [1] |

| Molecular Weight | 164.16 g/mol | [2][3] |

| Melting Point | 150-154 °C (decomposes) | [1][4][5] |

| Appearance | White to yellow crystalline solid | [2][5] |

| Solubility | Soluble in DMSO (255 mg/mL) and a mixture of 10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline (5 mg/mL).[6] Soluble in water and ethanol.[2] | [2][6] |

Table 2: Physicochemical Properties of 4-Hydroxyphenylpyruvic Acid

| Property | Value | Reference(s) |

| IUPAC Name | 3-(4-hydroxyphenyl)-2-oxopropanoic acid | [7] |

| CAS Number | 156-39-8 | [7][8] |

| Molecular Formula | C₉H₈O₄ | [6][7] |

| Molecular Weight | 180.16 g/mol | [7][8] |

| Melting Point | 219-220 °C (decomposes) | [8][9] |

| Appearance | Solid | [8] |

| Solubility | Soluble in ethanol (50 mg/mL), water, and ether.[8][9] | [8][9] |

Table 3: Physicochemical Properties of Indole-3-pyruvic Acid

| Property | Value | Reference(s) |

| IUPAC Name | 3-(1H-indol-3-yl)-2-oxopropanoic acid | [10][11] |

| CAS Number | 392-12-1 | [10][11][12] |

| Molecular Formula | C₁₁H₉NO₃ | [10][11][12] |

| Molecular Weight | 203.19 g/mol | [10][11][12] |

| Melting Point | 215 °C (decomposes) | [10][12] |

| Appearance | Light beige to light brown powder | [10] |

| Solubility | Slightly soluble in DMSO and Methanol | [10] |

| pKa | 2.61 ± 0.54 (predicted) | [10] |

| LogP | 1.364 | [10] |

Table 4: Physicochemical Properties of Benzoylformic Acid (Phenylglyoxylic Acid)

| Property | Value | Reference(s) |

| IUPAC Name | 2-Oxo-2-phenylacetic acid | [13] |

| CAS Number | 611-73-4 | [13] |

| Molecular Formula | C₈H₆O₃ | [13] |

| Molecular Weight | 150.13 g/mol | [13][14] |

| Melting Point | 62-65 °C | [13][15] |

| Boiling Point | 138 °C at 12 mmHg | |

| Appearance | White to light yellow adhering crystals | [13][15] |

| Solubility | Soluble in methanol (0.1 g/mL).[13] Very faint turbidity in water.[13][15] | [13][15] |

Table 5: Physicochemical Properties of Kynurenic Acid

| Property | Value | Reference(s) |

| IUPAC Name | 4-Hydroxyquinoline-2-carboxylic acid | [16] |

| CAS Number | 492-27-3 | [16] |

| Molecular Formula | C₁₀H₇NO₃ | [16] |

| Molecular Weight | 189.168 g/mol | [16] |

| Melting Point | 282.5 °C | [16] |

| Appearance | Yellow solid/needles | [17] |

| Solubility | >28.4 µg/mL at pH 7.4 | [17] |

| pKa | ~2.4 | [18][19] |

| LogP | 1.3 | [20] |

Biological Significance and Signaling Pathways

Aromatic keto acids are pivotal intermediates in the metabolism of aromatic amino acids and are implicated in a range of physiological and pathological processes.

Phenylpyruvic acid is a key metabolite in phenylalanine metabolism. Its accumulation is a hallmark of the genetic disorder Phenylketonuria (PKU), which results from a deficiency in the enzyme phenylalanine hydroxylase.[1][5]

4-Hydroxyphenylpyruvic acid (4-HPPA) is an intermediate in the catabolism of tyrosine.[6] It is converted to homogentisate by the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD).[21]

Indole-3-pyruvic acid (IPA) is a central intermediate in the biosynthesis of the plant hormone auxin (indole-3-acetic acid) from tryptophan.[10] It also exhibits biological activity in mammals, acting as an agonist for the Aryl Hydrocarbon Receptor (AHR) and possessing antioxidant and anti-inflammatory properties.[10][22]

Kynurenic acid (KYNA) is a metabolite of tryptophan and is known for its neuroactive properties.[16] It acts as an antagonist at excitatory amino acid receptors, such as the NMDA receptor, and is considered neuroprotective.[16][18]

Nrf2/HO-1 Signaling Pathway

Aromatic keto acids have been shown to activate the Nrf2/HO-1 signaling pathway, which plays a crucial role in the cellular response to oxidative stress and inflammation. Under basal conditions, the transcription factor Nrf2 is kept in the cytoplasm by Keap1, which facilitates its degradation. Upon exposure to inducers, such as certain aromatic keto acids, Nrf2 is released from Keap1 and translocates to the nucleus. In the nucleus, it binds to the Antioxidant Response Element (ARE) in the promoter regions of target genes, leading to the transcription of antioxidant and cytoprotective enzymes, including Heme Oxygenase-1 (HO-1).

Aryl Hydrocarbon Receptor (AHR) Signaling Pathway

Indole-3-pyruvic acid is an agonist of the Aryl Hydrocarbon Receptor (AHR), a ligand-activated transcription factor. In its inactive state, AHR resides in the cytoplasm in a complex with chaperone proteins. Upon ligand binding, the complex translocates to the nucleus, where AHR dissociates and heterodimerizes with the AHR Nuclear Translocator (ARNT). This AHR-ARNT complex then binds to specific DNA sequences known as Xenobiotic Response Elements (XREs), leading to the transcription of target genes, including cytochrome P450 enzymes like CYP1A1.

Experimental Protocols

This section provides detailed methodologies for key experiments related to the analysis and biological evaluation of aromatic keto acids.

Quantification of Aromatic Keto Acids by HPLC

This protocol describes the analysis of α-keto acids using High-Performance Liquid Chromatography (HPLC) with fluorescence detection after pre-column derivatization with 1,2-diamino-4,5-methylenedioxybenzene (DMB).

Materials:

-

1,2-Diamino-4,5-methylenedioxybenzene dihydrochloride (DMB·2HCl)

-

Sodium sulfite

-

2-Mercaptoethanol

-

Concentrated Hydrochloric Acid (HCl)

-

Sodium Hydroxide (NaOH) solution (65 mM)

-

HPLC-grade methanol and water

-

α-Keto acid standards

-

Sample (e.g., cell extract, deproteinized plasma)

-

Inertsil ODS-4V column (250 × 3.0 mm, 5.0 µm) or equivalent C18 column

Procedure:

-

Preparation of DMB Reagent Solution:

-

Prepare a solution containing 4.9 mg of sodium sulfite, 70 µL of 2-mercaptoethanol, and 58 µL of concentrated HCl in 0.87 mL of water.

-

Add 1.6 mg of DMB·2HCl to 1.0 mL of the above solution.

-

-

Derivatization:

-

In a sealed tube, add 40 µL of the DMB solution to 40 µL of the α-keto acid standard or sample solution.

-

Heat the mixture at 85°C for 45 minutes.

-

Cool on ice for 5 minutes.

-

Dilute the solution five-fold with 65 mM NaOH.

-

-

HPLC Analysis:

-

Column: Inertsil ODS-4V (250 × 3.0 mm, 5.0 µm)

-

Mobile Phase A: Methanol/Water (30/70, v/v)

-

Mobile Phase B: Methanol

-

Gradient: 0-10 min, 0% B; 10-20 min, 0-50% B; 20-50 min, 50% B

-

Flow Rate: 0.3 mL/min

-

Column Temperature: 40°C

-

Fluorescence Detection: Excitation at 367 nm, Emission at 446 nm

-

Injection Volume: 25 µL

-

-

Quantification:

-

Generate a calibration curve by derivatizing and analyzing a series of known concentrations of α-keto acid standards.

-

Quantify the α-keto acids in the sample by comparing their peak areas to the calibration curve.

-

Enzymatic Assay for 4-Hydroxyphenylpyruvate Dioxygenase (HPPD)

This spectrophotometric assay measures the activity of HPPD by monitoring the formation of maleylacetoacetate from 4-hydroxyphenylpyruvate (HPP) in a coupled enzyme reaction with homogentisate 1,2-dioxygenase.

Materials:

-

Assay buffer: 100 mM HEPES, 2 mM β-mercaptoethanol, pH 7.0

-

HPP solution: 20 mM HPP in water

-

FeCl₂ solution: 10 mM (freshly prepared in cold water)

-

Coupling enzyme solution: Homogentisate 1,2-dioxygenase (HGD) in 50 mM HEPES, pH 7.0

-

Purified HPPD enzyme or cell/tissue lysate containing HPPD

-

Spectrophotometer and cuvettes

Procedure:

-

Reaction Mixture Preparation:

-

In a cuvette, prepare a reaction mixture containing assay buffer, HPP solution, FeCl₂ solution, and the coupling enzyme (HGD).

-

The final volume and concentrations should be optimized for the specific enzyme preparation.

-

-

Assay:

-

Incubate the reaction mixture at the desired temperature (e.g., 25°C or 37°C) for a few minutes to allow for temperature equilibration.

-

Initiate the reaction by adding the HPPD enzyme preparation.

-

Monitor the increase in absorbance at 321 nm, which corresponds to the formation of maleylacetoacetate (extinction coefficient = 11,000 M⁻¹cm⁻¹).

-

Record the absorbance over time to determine the initial reaction rate.

-

-

Calculation of Enzyme Activity:

-

Calculate the rate of maleylacetoacetate formation using the Beer-Lambert law (A = εcl).

-

One unit of HPPD activity is typically defined as the amount of enzyme that catalyzes the formation of 1 µmol of product per minute under the specified conditions.

-

Tryptophan Aminotransferase Activity Assay

This colorimetric assay measures the activity of tryptophan aminotransferase by quantifying the formation of indole-3-pyruvic acid (IPyA) using the Salkowski reagent.[23]

Materials:

-

L-tryptophan solution

-

2-Oxoglutarate solution

-

Pyridoxal-5'-phosphate (PLP) solution

-

Buffer (e.g., potassium phosphate buffer, pH 8.0)

-

Salkowski reagent (e.g., 0.5 M FeCl₃ in 35% perchloric acid)

-

Enzyme preparation (e.g., purified enzyme or cell lysate)

-

Spectrophotometer and microplate reader

Procedure:

-

Enzymatic Reaction:

-

Prepare a reaction mixture containing buffer, L-tryptophan, 2-oxoglutarate, and PLP.

-

Pre-incubate the mixture at the desired temperature (e.g., 37°C).

-

Initiate the reaction by adding the enzyme preparation.

-

Incubate for a defined period (e.g., 30 minutes).

-

Stop the reaction by adding a strong acid (e.g., HCl).

-

-

Colorimetric Detection of IPyA:

-

Add the Salkowski reagent to the reaction mixture.

-

Incubate in the dark for a specific time (e.g., 30 minutes) to allow for color development.

-

Measure the absorbance at a specific wavelength (e.g., 530 nm).

-

-

Quantification:

-

Prepare a standard curve using known concentrations of IPyA.

-

Determine the concentration of IPyA produced in the enzymatic reaction by comparing its absorbance to the standard curve.

-

Calculate the enzyme activity, typically expressed as µmol of IPyA formed per minute per mg of protein.

-

Assessment of Anti-inflammatory Effects in Macrophages

This protocol outlines the procedure for evaluating the anti-inflammatory effects of aromatic keto acids on lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages by measuring the production of pro-inflammatory cytokines IL-6 and TNF-α.

Materials:

-

RAW 264.7 macrophage cell line

-

Complete cell culture medium (e.g., DMEM with 10% FBS and antibiotics)

-

Aromatic keto acid stock solutions (dissolved in a suitable solvent like DMSO)

-

Lipopolysaccharide (LPS) from E. coli

-

Phosphate-buffered saline (PBS)

-

ELISA kits for mouse IL-6 and TNF-α

-

96-well cell culture plates

Procedure:

-

Cell Seeding:

-

Cell Treatment:

-

Sample Collection:

-

After the incubation period, collect the cell culture supernatants.

-

Centrifuge the supernatants to remove any detached cells or debris.

-

-

Cytokine Measurement by ELISA:

-

Data Analysis:

-

Compare the cytokine levels in the aromatic keto acid-treated groups to the LPS-only control group to determine the inhibitory effect of the compounds.

-

Western Blot Analysis of Nrf2 and HO-1 Expression

This protocol describes the detection of Nrf2 and HO-1 protein expression in cell lysates by Western blotting.

Materials:

-

Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels

-

Transfer buffer

-

Nitrocellulose or PVDF membranes

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

-

Primary antibodies against Nrf2 and HO-1

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Western blot imaging system

Procedure:

-

Cell Lysis and Protein Quantification:

-

SDS-PAGE and Protein Transfer:

-

Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE.

-

Transfer the separated proteins to a nitrocellulose or PVDF membrane.[28]

-

-

Immunoblotting:

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody (anti-Nrf2 or anti-HO-1) overnight at 4°C.[28]

-

Wash the membrane with TBST.

-

Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.[28]

-

Wash the membrane again with TBST.

-

-

Detection:

-

Incubate the membrane with a chemiluminescent substrate.

-

Visualize the protein bands using an imaging system.

-

Analyze the band intensities to determine the relative protein expression levels, normalizing to a loading control like β-actin or GAPDH.

-

This guide provides a foundational understanding of key aromatic keto acids, their properties, and methods for their study. The provided data and protocols are intended to support further research and development in this important area of biochemistry and pharmacology.

References

- 1. Phenylpyruvic acid - Wikipedia [en.wikipedia.org]

- 2. Phenylpyruvic acid | C9H8O3 | CID 997 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Phenylpyruvic acid | Endogenous Metabolite | TargetMol [targetmol.com]

- 4. 3-Phenylpyruvic acid | 156-06-9 [chemicalbook.com]

- 5. Phenylpyruvic acid – preparation and application - Georganics [georganics.sk]

- 6. 4-Hydroxyphenylpyruvic acid - Wikipedia [en.wikipedia.org]

- 7. 4-Hydroxyphenylpyruvic Acid | C9H8O4 | CID 979 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 4-Hydroxyphenylpyruvic acid 98 156-39-8 [sigmaaldrich.com]

- 9. chemodex.com [chemodex.com]

- 10. benchchem.com [benchchem.com]

- 11. Indole-3-pyruvic acid | C11H9NO3 | CID 803 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. インドール-3-ピルビン酸 ≥97% | Sigma-Aldrich [sigmaaldrich.com]

- 13. Benzoylformic acid | 611-73-4 [chemicalbook.com]

- 14. Benzoylformic acid (CAS 611-73-4) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 15. Benzoylformic acid | 611-73-4 [amp.chemicalbook.com]

- 16. Kynurenic acid - Wikipedia [en.wikipedia.org]

- 17. Kynurenic Acid | C10H7NO3 | CID 3845 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 18. Physicochemical Characterization of Kynurenine Pathway Metabolites [mdpi.com]

- 19. researchgate.net [researchgate.net]

- 20. mdpi.com [mdpi.com]

- 21. P. aeruginosa Metabolome Database: 4-Hydroxyphenylpyruvic acid (PAMDB000176) [pseudomonas.umaryland.edu]

- 22. medchemexpress.com [medchemexpress.com]

- 23. A novel, simple, and sensitive colorimetric method to determine aromatic amino acid aminotransferase activity using the Salkowski reagent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. researchgate.net [researchgate.net]

- 25. Anti-Inflammatory Effects of 6-Methylcoumarin in LPS-Stimulated RAW 264.7 Macrophages via Regulation of MAPK and NF-κB Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 26. researchgate.net [researchgate.net]

- 27. LPS- and LTA-Induced Expression of IL-6 and TNF-α in Neonatal and Adult Blood: Role of MAPKs and NF-κB - PMC [pmc.ncbi.nlm.nih.gov]

- 28. origene.com [origene.com]

Methodological & Application

Application Notes and Protocols for the Quantification of 5-(4-iso-Propylphenyl)-5-oxovaleric acid

Audience: Researchers, scientists, and drug development professionals.

Introduction:

5-(4-iso-Propylphenyl)-5-oxovaleric acid is a chemical compound of interest in various fields of research and development. Accurate and precise quantification of this analyte is crucial for pharmacokinetic studies, metabolism research, and quality control processes. This document provides detailed analytical methods for the quantitative determination of this compound in various matrices, including High-Performance Liquid Chromatography with UV detection (HPLC-UV), Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), and a basic UV-Vis Spectrophotometric method.

I. Analytical Methods Overview

A summary of the performance characteristics of the described analytical methods is presented below for easy comparison.